2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H11ClF3N and a molecular weight of approximately 225.64 g/mol. It is characterized by the presence of trifluoromethyl and o-tolyl groups, which contribute to its unique properties and reactivity. This compound appears as a solid and is typically stored under inert atmospheric conditions to maintain its stability and purity, which is generally around 95% .
There is no current scientific literature available on the mechanism of action of 2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride.
,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride is an organic compound with the chemical formula C9H11ClF3N. It is the hydrochloride salt of a primary amine with a trifluoromethyl group and an ortho-tolyl (methylphenyl) group attached to the central carbon atom.
The reactivity of 2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride can be attributed to the presence of the trifluoromethyl group, which often participates in nucleophilic substitution reactions. The compound can undergo various chemical transformations, including:
These reactions make 2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride a valuable intermediate in organic synthesis.
The synthesis of 2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride typically involves several steps:
These synthetic routes allow for the production of high-purity samples suitable for research and application.
The applications of 2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride include:
Its versatility makes it a valuable compound in various scientific fields.
Interaction studies involving 2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary data suggest that compounds with similar structures may interact with:
Further research is needed to fully understand these interactions and their implications for drug design.
Several compounds share structural similarities with 2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride | Para-substituted tolyl group | Different receptor binding profile |
4-Methylphenyltrifluoromethylmethanol | Trifluoromethyl group with alcohol functionality | Potential use in solvent applications |
N,N-Dimethyl-2,2,2-trifluoroethylamine | Dimethylated amine structure | Enhanced lipophilicity compared to o-tolyl variant |
These compounds highlight the uniqueness of 2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride due to its specific o-tolyl substitution pattern and trifluoromethyl group that influence its reactivity and biological activity.